5-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c1-8-6-10(17-19-8)12(18)16-13-15-11(7-20-13)9-2-4-14-5-3-9/h2-7H,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVVXOLAQGCOQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common synthetic route includes the nucleophilic addition reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates/isothiocyanates/isoselenocynates in acetone, with a catalytic amount of sodium hydroxide at room temperature . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent selection, and purification techniques to achieve higher yields and purity.
Chemical Reactions Analysis
5-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)isoxazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole and pyridine rings.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or acetone, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)isoxazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, cell cycle arrest, and ultimately cell death . The compound’s structure allows it to participate in various biochemical pathways, influencing enzyme activity and receptor binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Differences
The following compounds share structural motifs with 5-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)isoxazole-3-carboxamide but exhibit distinct substituents or core modifications, leading to varied properties:
Biological Activity
5-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)isoxazole-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H10N4O2S |
| Molecular Weight | 286.31 g/mol |
| CAS Number | 941909-38-2 |
| Structural Formula | Structural Formula |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes involved in viral replication and cancer cell proliferation. The presence of heterocyclic structures, such as isoxazole and thiazole, enhances its reactivity and binding affinity to target proteins.
Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound. For instance, compounds with similar structures have shown significant inhibition of viral polymerases, which are crucial for viral replication.
Case Study: Inhibition of HCV NS5B Polymerase
A related study demonstrated that thiazole derivatives can inhibit the HCV NS5B polymerase with IC50 values ranging from 0.20 to 0.35 μM, indicating a strong antiviral effect that could be extrapolated to the target compound .
Anticancer Activity
The compound's anticancer properties are also noteworthy. Research has shown that derivatives containing thiazole and isoxazole rings exhibit cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have indicated that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of mitochondrial membrane potential. For example, a series of thiazole analogs showed significant cytotoxicity against human leukemia cells with IC50 values as low as 1 μM .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the thiazole and isoxazole rings can significantly enhance potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Substitution at C-2 | Increased antiviral potency |
| Addition of electron-withdrawing groups | Enhanced binding affinity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)isoxazole-3-carboxamide, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves coupling isoxazole-3-carboxylic acid derivatives with substituted thiazol-2-amine precursors. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling reagents (e.g., EDC/HOBt) under inert conditions to minimize side reactions .
- Purification : Column chromatography (silica gel) with gradient elution (e.g., ethyl acetate/hexane) is critical for isolating the target compound. Purity can be confirmed via HPLC (>95%) and LC-MS .
- Yield optimization : Design of Experiments (DoE) methodologies, such as factorial designs, can identify critical variables (e.g., reaction temperature, stoichiometry) to maximize yield .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolves 3D structure and confirms regiochemistry, as demonstrated in related isoxazole-thiazole hybrids .
- NMR spectroscopy : 1H/13C NMR in DMSO-d6 or CDCl3 identifies functional groups (e.g., pyridine protons at δ 8.5–9.0 ppm, isoxazole methyl at δ 2.4 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]+ and fragmentation patterns .
Q. How does the compound’s solubility vary across solvents, and what formulations enhance bioavailability?
- Methodological Answer :
- Solvent screening : Use shake-flask method in solvents like DMSO, ethanol, and aqueous buffers (pH 1–7.4) to determine intrinsic solubility. DMSO is preferred for in vitro assays due to high solubility (~50 mg/mL) .
- Bioavailability enhancement : Nanoformulation (e.g., liposomes) or co-solvency (PEG-400/water mixtures) improves dissolution for in vivo studies .
Advanced Research Questions
Q. What computational strategies predict the compound’s binding affinity to kinase targets, and how can docking results be validated experimentally?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., JAK2 or EGFR kinases). Prioritize poses with hydrogen bonds to pyridin-4-yl and thiazole moieties .
- Validation : Pair docking with surface plasmon resonance (SPR) to measure binding kinetics (KD) or cellular assays (e.g., kinase inhibition IC50) .
Q. How can contradictory data on the compound’s biological activity (e.g., IC50 variability) be resolved?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and ATP concentrations in kinase assays.
- Data normalization : Use reference inhibitors (e.g., staurosporine) as internal controls. Apply statistical tools (ANOVA) to assess inter-lab variability .
- Meta-analysis : Cross-reference data from public databases (ChEMBL, PubChem) to identify trends or outliers .
Q. What reaction engineering principles improve scalability for multi-step syntheses of this compound?
- Methodological Answer :
- Continuous flow chemistry : Reduces reaction time and improves heat transfer for exothermic steps (e.g., cyclization reactions) .
- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy monitors intermediate formation, enabling real-time adjustments .
- Waste minimization : Lifecycle assessment (LCA) identifies solvent recovery opportunities (e.g., distillation of DMF) .
Q. How do structural modifications (e.g., substituent variation on pyridine or thiazole) impact enzymatic inhibition profiles?
- Methodological Answer :
- SAR studies : Synthesize analogs with substituents at pyridin-4-yl (e.g., Cl, OMe) and evaluate against kinase panels.
- Free-energy perturbation (FEP) : Computational models quantify ΔΔG values for substituent effects, guiding synthetic priorities .
- Crystallography : Co-crystal structures with target enzymes reveal steric/electronic clashes caused by bulky groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
